molecular formula C11H12O4 B12683422 1,2-Benzenediol, 4-methyl-, diacetate CAS No. 13287-30-4

1,2-Benzenediol, 4-methyl-, diacetate

Cat. No.: B12683422
CAS No.: 13287-30-4
M. Wt: 208.21 g/mol
InChI Key: AOPKLCBVSXXATF-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Classification within Benzenediol Derivatives

1,2-Benzenediol, 4-methyl-, diacetate belongs to the family of benzenediols, which are phenolic compounds characterized by a benzene (B151609) ring substituted with two hydroxyl groups. wikipedia.orgtaylorandfrancis.com The nomenclature of these compounds follows systematic IUPAC rules, but common names are also widely used. tiwariacademy.comyoutube.com Benzenediols exist as three structural isomers: 1,2-dihydroxybenzene (catechol), 1,3-dihydroxybenzene (resorcinol), and 1,4-dihydroxybenzene (hydroquinone). wikipedia.org

The compound in focus is a derivative of the catechol (1,2-benzenediol) structure. ontosight.ai The prefix "4-methyl-" indicates the presence of a methyl group at the fourth carbon of the benzene ring. The suffix "diacetate" signifies that both hydroxyl groups of the parent catechol have been converted into acetate (B1210297) esters through acetylation. ontosight.ai This places the compound in the class of phenolic esters.

Table 1: Chemical Identification of this compound
IdentifierValue
IUPAC Name4-methylbenzene-1,2-diyl diacetate guidechem.com
Synonyms4-methyl-1,2-phenylene diacetate, 4-methylcatechol (B155104) diacetate, 4-methylpyrocatechol diacetate ontosight.aiguidechem.com
CAS Number13287-30-4 guidechem.compschemicals.com
Molecular FormulaC11H12O4 guidechem.comnih.gov
Molecular Weight208.21 g/mol guidechem.com

Structural Relationship to Parent Compounds and Catechol Analogues

The structure of this compound is directly derived from its parent compound, 4-methyl-1,2-benzenediol, which is commonly known as 4-methylcatechol or homocatechol. ontosight.aichemeo.com 4-Methylcatechol is a catechol analogue that contains a methyl group substituent on the benzene ring. wikipedia.org

The synthesis of the diacetate derivative involves the acetylation of 4-methylcatechol. ontosight.ai In this reaction, the two reactive hydroxyl (-OH) groups of the phenol (B47542) are esterified, typically using acetic anhydride (B1165640), to form acetate (-OC(O)CH3) groups. This transformation significantly alters the chemical properties of the molecule, primarily by protecting the hydroxyl groups, which reduces their acidity and susceptibility to oxidation.

The core of the molecule remains the 1,2-disubstituted benzene ring characteristic of catechol. Other related catechol analogues include the parent catechol (1,2-benzenediol) and other substituted catechols like 3-methylcatechol. wikipedia.org The structural modification from a catechol to a diacetylated catechol is a common strategy in organic synthesis to manage the reactivity of the phenolic hydroxyl groups.

Table 2: Structural Comparison of Related Compounds
Compound NameParent StructureSubstituents
CatecholBenzeneTwo hydroxyl (-OH) groups at positions 1 and 2
4-MethylcatecholBenzeneTwo hydroxyl (-OH) groups at positions 1 and 2, one methyl (-CH3) group at position 4 chemeo.comnist.gov
This compoundBenzeneTwo acetate (-OC(O)CH3) groups at positions 1 and 2, one methyl (-CH3) group at position 4 ontosight.ai

Historical Overview of Research Trends for Diacetylated Phenols

Research into phenolic compounds has historically been a major area of chemical investigation, driven by their wide range of biological activities and industrial applications. mdpi.comnih.gov The study of diacetylated phenols, such as this compound, represents a more specialized subfield, primarily situated within the context of synthetic chemistry.

Historically, the acetylation of phenols has been employed as a fundamental protection strategy in multi-step organic syntheses. The highly reactive nature of phenolic hydroxyl groups can interfere with desired chemical transformations elsewhere in a molecule. By converting them to more stable acetate esters, chemists can perform reactions on other parts of the molecule before de-acetylating to restore the original phenol. This protective role is a recurring theme in the synthesis of complex natural products and pharmaceuticals. researchgate.net

In recent decades, there has been a surge in research on the parent compounds of these derivatives, such as the flavonoid metabolite 4-methylcatechol, for its potential biological effects, including its anti-platelet activity. nih.govmdpi.com However, the research trend for the diacetylated forms does not typically focus on their own bioactivity. Instead, they are more often featured in studies as synthetic intermediates or reference compounds. For instance, related protected catechols have been used in the synthesis of fragrance components like Calone 1951®. researchgate.net The trend in academic literature, therefore, positions diacetylated phenols not as end-products for direct application, but as crucial tools that enable the synthesis and investigation of other complex molecules. Their study is intertwined with the advancement of synthetic methodologies and the ongoing exploration of the vast chemical space of phenolic derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13287-30-4

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

(2-acetyloxy-4-methylphenyl) acetate

InChI

InChI=1S/C11H12O4/c1-7-4-5-10(14-8(2)12)11(6-7)15-9(3)13/h4-6H,1-3H3

InChI Key

AOPKLCBVSXXATF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C)OC(=O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Acetylation of 4-Methylcatechol (B155104)

The most common and direct route to 1,2-Benzenediol, 4-methyl-, diacetate is through the O-acylation of its precursor, 4-methylcatechol. This reaction involves the introduction of two acetyl groups onto the phenolic oxygen atoms. The primary acylating agent for this transformation is typically acetic anhydride (B1165640), though acetyl chloride can also be employed. asianpubs.orggoogle.com

4-Methylcatechol + 2 Acetic Anhydride → this compound + 2 Acetic Acid

The efficiency and yield of the diacetylation of 4-methylcatechol are highly dependent on the catalyst system used. Both acid and base catalysts are effective in promoting this transformation.

Acid Catalysis: Strong acids such as sulfuric acid or p-toluenesulfonic acid can be used to catalyze the acetylation. sciencemadness.org The acid protonates the carbonyl oxygen of the acetic anhydride, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl groups of the 4-methylcatechol. mdpi.comyoutube.com

Base Catalysis: Base-catalyzed acetylation can be performed using tertiary amines like pyridine (B92270) or triethylamine, or with alkali metal hydroxides such as sodium hydroxide (B78521). sciencemadness.orgajptr.com In this approach, the base deprotonates the phenolic hydroxyl groups of the 4-methylcatechol, forming a more nucleophilic phenoxide ion that readily attacks the acetic anhydride. ajptr.com

Reaction optimization involves controlling parameters such as temperature, reaction time, and the molar ratio of reactants. For instance, using an excess of acetic anhydride can drive the reaction towards the formation of the diacetate product. sciencemadness.org The choice of catalyst also plays a crucial role, with different catalysts exhibiting varying levels of activity and selectivity.

Catalyst SystemGeneral ConditionsAdvantages
Acid Catalysis (e.g., H₂SO₄) Excess acetic anhydride, moderate temperatures. sciencemadness.orgSimple workup, readily available catalysts.
Base Catalysis (e.g., Pyridine) Stoichiometric or catalytic amounts of base, often performed at room temperature or with gentle heating. ajptr.comMild reaction conditions, high yields.
Base Catalysis (e.g., NaOH) Aqueous basic solution of 4-methylcatechol followed by addition of acetic anhydride. sciencemadness.orgInexpensive base, can be effective for complete diacetylation.

This table provides a general overview of common catalyst systems for the acetylation of phenols.

The choice of solvent can significantly impact the yield and selectivity of the diacetylation reaction. While some acetylation reactions can be carried out under solvent-free conditions, the use of a solvent is often necessary to ensure proper mixing and to control the reaction temperature. asianpubs.orgmdpi.com

Commonly used solvents for the acetylation of catechols and other phenols include acetone (B3395972), ethyl acetate (B1210297), and dimethylformamide (DMF). researchgate.net The polarity of the solvent can influence the reaction rate. researchgate.net For instance, in a study on the acylation of a similar polyphenol, acetone was found to provide the highest yield compared to more or less polar solvents, suggesting that solvent polarity is not the only determining factor. researchgate.net The ability of the solvent to dissolve both the reactants and the catalyst is also critical for an efficient reaction.

SolventPolarityGeneral Observations on Acylation Reactions
Acetone Polar aproticCan provide high yields in acylation reactions. researchgate.net
Ethyl Acetate Moderately polarA common solvent for extractions and reactions. researchgate.net
Dimethylformamide (DMF) Polar aproticOften used for reactions requiring higher temperatures.
Pyridine Polar aproticCan act as both a solvent and a basic catalyst. ajptr.com

This table summarizes the general effects of different solvents on acylation reactions.

The mechanism of diacetylation depends on whether the reaction is acid- or base-catalyzed.

Acid-Catalyzed Mechanism:

Protonation of Acetic Anhydride: The acid catalyst protonates one of the carbonyl oxygens of the acetic anhydride, making the carbonyl carbon more electrophilic. youtube.com

First Nucleophilic Attack: A hydroxyl group from the 4-methylcatechol acts as a nucleophile and attacks the activated carbonyl carbon.

Proton Transfer and Elimination: A proton is transferred from the attacking hydroxyl group, and a molecule of acetic acid is eliminated, forming the monoacetate intermediate.

Second Acetylation: The process repeats with the second hydroxyl group of the 4-methylcatechol, leading to the formation of the diacetate product. mdpi.com

Base-Catalyzed Mechanism:

Deprotonation of 4-Methylcatechol: The base removes a proton from one of the hydroxyl groups of the 4-methylcatechol, forming a highly nucleophilic phenoxide ion.

First Nucleophilic Attack: The phenoxide ion attacks a carbonyl carbon of the acetic anhydride.

Elimination of Acetate: The tetrahedral intermediate collapses, eliminating an acetate ion as a leaving group and forming the monoacetate.

Second Acetylation: The base then deprotonates the second hydroxyl group, and the resulting phenoxide undergoes a similar nucleophilic attack on another molecule of acetic anhydride to yield the diacetate. ajptr.com

Chemo- and Regioselective Derivatization Strategies

Achieving chemo- and regioselectivity in the derivatization of 4-methylcatechol is crucial for synthesizing specific derivatives and avoiding unwanted byproducts.

The formation of either the monoacetate or the diacetate of 4-methylcatechol can be controlled by carefully manipulating the reaction conditions.

Stoichiometry: Using a 1:1 molar ratio of 4-methylcatechol to acetic anhydride will favor the formation of the monoacetate. Conversely, a molar excess of acetic anhydride will drive the reaction towards the diacetate. sciencemadness.org

Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the mono-substituted product. Prolonged reaction times and higher temperatures tend to lead to the fully substituted diacetate.

Catalyst and Solvent: The choice of catalyst and solvent can also influence the selectivity, although less predictably than stoichiometry.

While acetic anhydride is the most common acetylating agent, other reagents can be used for the derivatization of 4-methylcatechol.

Acetyl Chloride: Acetyl chloride is a more reactive acylating agent than acetic anhydride and can be used to achieve acetylation, often under milder conditions. asianpubs.orggoogle.com The reaction with acetyl chloride produces hydrochloric acid as a byproduct, which is typically neutralized by a base such as pyridine.

Other Acyl Halides and Anhydrides: For the synthesis of derivatives other than the diacetate, different acyl halides or anhydrides (e.g., propanoic anhydride, benzoyl chloride) can be used. This allows for the introduction of a wide variety of ester functional groups onto the catechol ring system. khanacademy.org

Uncommon Acylating Agents: Research has explored a range of alternative acylating agents, including aldehydes, alcohols, and esters, often in the presence of specific catalysts. nih.gov These methods can offer advantages in terms of environmental impact and reaction conditions.

ReagentReactivityByproduct
Acetic Anhydride ModerateAcetic acid
Acetyl Chloride HighHydrochloric acid
Thioacetic Acid Can be used for acylationHydrogen sulfide

This table compares common and alternative acylating agents.

Multi-Step Synthesis Approaches involving 4-Methylcatechol Precursors

A common and economically viable route to synthesize the key intermediate, 4-methylcatechol (also known as 3,4-dihydroxytoluene), starts with p-cresol (B1678582). google.com This multi-step approach is advantageous due to the availability of the raw materials and the relatively mild reaction conditions employed. google.com

The synthesis pathway can be outlined as follows:

Acylation of p-Cresol: The process begins with the acylation of p-cresol. This is typically achieved by reacting p-cresol with an acylating agent like acetic anhydride or acetyl chloride to form p-cresol acetate. google.com A patent describes reacting p-cresol with acetic anhydride, achieving a yield of 96%. google.com

Fries Rearrangement: The resulting p-cresol acetate undergoes a Fries rearrangement reaction. This intramolecular acylation is conducted in a high-boiling point inert solvent, such as toluene, and is catalyzed by a Lewis acid like aluminum chloride. The rearrangement yields 2-Hydroxy-5-methylacetophenone. google.com

Oxidation: The 2-Hydroxy-5-methylacetophenone is then basified to form a salt and is subsequently oxidized at low temperatures. google.com This step introduces the second hydroxyl group onto the benzene (B151609) ring.

Workup and Isolation of 4-Methylcatechol: After the oxidation is complete, the reaction mixture is treated with a reducing agent, followed by acidification. The crude 4-methylcatechol is then extracted using a suitable solvent and purified, often by rectification (distillation), to yield the pure intermediate. google.com One patented method reports a final rectification yield of 85% for 4-methylcatechol with a purity of 98%. google.com

Final Acetylation: The final step is the diacetylation of the synthesized 4-methylcatechol. This esterification reaction involves treating 4-methylcatechol with an excess of an acetylating agent, such as acetic anhydride, often in the presence of a catalyst, to yield this compound. This reaction is analogous to other catechol acetylations.

A similar synthesis, that of 4-methylcatechol dimethylacetate from 4-methylcatechol and methyl bromoacetate, highlights the Williamson ether synthesis as another pathway for modifying the hydroxyl groups of the catechol precursor. researchgate.netresearchgate.net In that specific process, the addition of potassium iodide (KI) as a catalyst was found to significantly increase the product yield to over 94%. researchgate.netresearchgate.net

Table 1: Multi-Step Synthesis of 4-Methylcatechol from p-Cresol

StepReactionKey ReagentsReported YieldReference
1Acylationp-Cresol, Acetic Anhydride96% google.com
2Fries Rearrangementp-Cresol Acetate, Aluminum Chloride, Toluene85% google.com
3Oxidation & Workup2-Hydroxy-5-methylacetophenone, Base, Oxidizing AgentN/A google.com
4PurificationCrude 4-Methylcatechol (Rectification)85% (rectification yield) google.com

Advanced Purification and Isolation Techniques

The purification of this compound from the final reaction mixture is critical to obtaining a product of high purity. The choice of method depends on the physical state of the compound (solid or liquid) and the nature of the impurities present. youtube.com Common impurities may include unreacted 4-methylcatechol, mono-acetylated byproducts, and residual acetylating agent or catalyst.

Crystallization: This is a primary technique for purifying solid organic compounds. youtube.com The crude solid is dissolved in a suitable hot solvent or solvent mixture, and the pure compound crystallizes upon cooling. youtube.com

Simple Crystallization: For this compound, a moderately polar compound, solvents like methanol (B129727) or an ethanol/water mixture would be suitable. The crude product is dissolved in a minimum amount of the hot solvent, and as the solution cools, the solubility decreases, leading to the formation of pure crystals. truman.edu

Solvent-Free Melt Crystallization: This advanced technique avoids the use of solvents entirely. It involves heating the impure solid until it melts and then slowly cooling it to allow for the formation of pure crystals. This method has been successfully applied to the purification of similar compounds like 4-acetoxystyrene (B54282) and can be an environmentally friendly alternative. google.com

Chromatography: Chromatography is a powerful separation technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase. libretexts.orgmasterorganicchemistry.com

Column Chromatography: This is a highly effective method for achieving high purity. A glass column is packed with a solid adsorbent (stationary phase), typically silica (B1680970) gel. The crude product is loaded onto the top of the column, and a solvent or mixture of solvents (mobile phase), such as a gradient of hexane (B92381) and ethyl acetate, is passed through. masterorganicchemistry.com The components of the mixture travel down the column at different rates depending on their polarity and are collected as separate fractions.

High-Performance Liquid Chromatography (HPLC): For analytical purposes or small-scale preparative work, HPLC offers superior resolution and speed compared to traditional column chromatography. masterorganicchemistry.com

Distillation: If the product is a high-boiling liquid or a low-melting solid, vacuum distillation can be an effective purification method. youtube.com By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition. youtube.com The precursor, 4-methylcatechol, can be purified by distillation in a vacuum. chemicalbook.com

Table 2: Comparison of Purification Techniques for this compound

TechniquePrincipleApplicability & Considerations
RecrystallizationDifference in solubility of the compound and impurities in a solvent at different temperatures. youtube.comEffective for solid products. Requires finding a suitable solvent where the compound is soluble when hot and insoluble when cold.
Column ChromatographyDifferential adsorption of components onto a solid stationary phase. masterorganicchemistry.comHighly versatile for both solid and liquid products. Allows for separation of compounds with similar polarities. Can be time-consuming and requires significant solvent volumes.
Vacuum DistillationSeparation based on differences in boiling points at reduced pressure. youtube.comSuitable for thermally sensitive liquids or low-melting solids. chemicalbook.com Effective for separating components with significantly different boiling points.
Melt CrystallizationFractional crystallization from a molten state without the use of a solvent. google.comA "green" purification method. Requires the compound to be thermally stable in its molten state.

Compound Reference Table

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) Analysis

Mass spectrometry is a pivotal technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns upon ionization.

While direct experimental data for 1,2-Benzenediol, 4-methyl-, diacetate is not widely available, its fragmentation pattern under Electron Ionization (EI) can be predicted based on the behavior of similar acetylated phenolic compounds, such as phenyl acetate (B1210297) and catechol diacetate. massbank.euresearchgate.netnist.gov

The primary fragmentation pathway for phenyl acetates involves the loss of a ketene (B1206846) molecule (CH₂=C=O, molecular weight 42 Da). massbank.euresearchgate.net For this compound, with a molecular weight of 208.2 g/mol , the molecular ion peak (M⁺) is expected at m/z 208. A characteristic fragmentation pattern would involve the sequential loss of two ketene molecules.

The initial fragmentation would be the loss of one ketene molecule to produce a fragment ion at m/z 166. This is followed by the loss of a second ketene molecule, resulting in a prominent peak at m/z 124, which corresponds to the 4-methylcatechol (B155104) radical cation. massbank.euaiinmr.com Further fragmentation of the 4-methylcatechol ion would follow its characteristic pattern, including the loss of a methyl radical (CH₃) to yield a fragment at m/z 109, and the loss of carbon monoxide (CO) to produce a fragment at m/z 96.

Predicted EI-MS Fragmentation Data for this compound:

m/zProposed Fragment IdentityFragmentation Step
208[M]⁺Molecular Ion
166[M - CH₂CO]⁺Loss of one ketene molecule
124[M - 2(CH₂CO)]⁺Loss of two ketene molecules
109[C₆H₅O₂]⁺Loss of a methyl radical from the m/z 124 fragment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying individual components within a complex mixture. The analysis of phenolic compounds in environmental samples, such as drinking water, often involves a derivatization step to improve their volatility and chromatographic behavior. rsc.orgnih.govjst.go.jp

Acetylation, the process of adding an acetyl group, is a common derivatization method used for phenols. rsc.orgnih.govjst.go.jp In this context, 1,2-Benzenediol, 4-methyl- (4-methylcatechol) present in a complex mixture would be converted to its diacetate derivative, this compound. This derivatization allows for enhanced detection and quantification at trace levels. nih.gov The resulting diacetate is more volatile and less polar than the parent phenol (B47542), leading to better peak shape and separation on the gas chromatography column. rsc.org The mass spectrometer then detects the specific fragmentation pattern of the diacetate, allowing for its unambiguous identification and quantification even in complex matrices like wastewater. rsc.orgthermofisher.com This methodology is established in standard environmental analysis methods for phenols. thermofisher.comaccustandard.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information on the chemical environment of protons in a molecule. For this compound, the spectrum is expected to show signals corresponding to the aromatic protons, the methyl group on the benzene (B151609) ring, and the protons of the two acetate groups.

The acetylation of the hydroxyl groups in 4-methylcatechol causes a downfield shift (to a higher ppm value) of the adjacent aromatic protons due to the electron-withdrawing nature of the acetyl groups. The protons of the acetate methyl groups are expected to appear as sharp singlets.

Predicted ¹H NMR Data (in CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic H (3 protons)~ 7.0 - 7.3Multiplet-
Ring -CH₃ (3 protons)~ 2.3Singlet-
Acetate -CH₃ (6 protons)~ 2.2 - 2.3Two Singlets-

The aromatic region would display a complex splitting pattern due to the coupling between the adjacent protons on the benzene ring.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound would show distinct signals for the aromatic carbons, the ring-attached methyl carbon, and the carbons of the two acetate groups (carbonyl and methyl carbons).

Acetylation significantly affects the chemical shifts of the aromatic carbons directly bonded to the oxygen atoms, causing them to shift to a different resonance compared to the parent 4-methylcatechol. The carbonyl carbons of the acetate groups typically appear in the range of 168-172 ppm, while the acetate methyl carbons resonate at around 20-21 ppm. oregonstate.edulibretexts.org

Predicted ¹³C NMR Data (in CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)
Acetate C=O~ 168 - 170
Aromatic C-O~ 140 - 145
Aromatic C-H & C-C~ 120 - 138
Acetate -CH₃~ 20 - 21
Ring -CH₃~ 21

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in making unambiguous assignments of the ¹H and ¹³C NMR spectra. youtube.comsdsu.eduscience.gov

COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, this would be particularly useful for confirming the connectivity of the protons on the aromatic ring. Cross-peaks would appear between the signals of protons that are on adjacent carbons, helping to delineate the substitution pattern. sdsu.edulibretexts.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The absorption frequencies are characteristic of specific bonds and functional groups. For this compound, the IR spectrum would be expected to show key absorption bands indicative of its structure.

A crucial feature would be the strong absorption band corresponding to the C=O stretching vibration of the acetate groups. Typically, ester carbonyl groups exhibit a strong absorption in the region of 1750-1735 cm⁻¹. The presence of two such groups would likely result in a very prominent peak in this area.

Additionally, the C-O stretching vibrations of the ester linkages would produce strong bands in the 1250-1000 cm⁻¹ region. The aromatic nature of the benzene ring would be confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring would also give rise to characteristic C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Ester C=OStretch1750-1735
Ester C-OStretch1250-1000
Aromatic C-HStretch>3000
Aromatic C=CStretch1600-1450
Methyl C-HBend~1450 and ~1375
Aromatic C-HOut-of-plane bend900-690

Note: This table is predictive and based on characteristic functional group frequencies. No experimental IR spectrum for this compound has been found in the searched literature.

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which also provides information about molecular vibrations. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be particularly useful for identifying the symmetric vibrations of the benzene ring and the C-C bonds of the acetate groups. The aromatic ring vibrations, especially the ring breathing mode, would be expected to produce a strong and sharp signal. However, specific Raman spectroscopic data for this compound are not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of this energy promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorbance (λmax) are related to the electronic structure of the molecule, particularly the extent of conjugation.

The benzene ring in this compound is a chromophore that would give rise to characteristic absorption bands in the UV region. Typically, substituted benzenes show a primary absorption band (E2-band) around 200-220 nm and a secondary, less intense band (B-band) around 250-280 nm, which arises from π → π* transitions. The presence of the acetate and methyl substituents would be expected to cause a slight shift in the position and intensity of these bands compared to unsubstituted benzene. No experimental UV-Vis spectra for this compound have been reported in the searched sources.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated. Analysis of this pattern allows for the calculation of the exact positions of each atom in the crystal lattice, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

An X-ray crystallographic study of this compound would reveal the conformation of the acetate groups relative to the benzene ring and the packing of the molecules in the solid state. This would provide unambiguous structural proof. A search of crystallographic databases did not yield a crystal structure for this specific compound. A study on a related compound, acetoxy-4-methyl phenyl methyl acetate, has been reported, but this is not the same molecule.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic properties and energetics of molecules. These calculations, grounded in the principles of quantum mechanics, can predict a variety of molecular characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 1,2-Benzenediol, 4-methyl-, diacetate. While specific DFT studies on this diacetate are scarce, research on related catechol systems demonstrates the utility of this approach.

DFT calculations can be employed to optimize the molecular geometry of this compound, determining the most stable arrangement of its atoms. Furthermore, these calculations can yield important energetic information, such as the total energy, enthalpy of formation, and ionization potential. For instance, a study on various catechol derivatives utilized DFT at the B3LYP/6-311+G** level of theory to optimize their structures and calculate their energies. A similar approach for this compound would provide fundamental data on its stability and reactivity.

Table 1: Predicted Energetic Properties of this compound based on Analogous Compounds

PropertyPredicted ValueMethodological Basis
Total EnergyValue in HartreesDFT (e.g., B3LYP/6-311+G**)
Enthalpy of FormationValue in kJ/molDFT calculations with thermal corrections
Ionization PotentialValue in eVBased on HOMO energy from DFT
Electron AffinityValue in eVBased on LUMO energy from DFT

Note: The values in this table are illustrative and would need to be determined by specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) analysis is a key component of understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. In a study of catechol derivatives, a linear relationship was found between the half-wave potentials and the calculated HOMO and LUMO energies, demonstrating the predictive power of FMO analysis for electrochemical behavior. It is anticipated that the acetate (B1210297) groups in this compound would significantly influence the energy and distribution of its frontier orbitals compared to its parent compound, 4-methylcatechol (B155104).

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Implication for Reactivity
HOMO-Electron-donating capability
LUMO-Electron-accepting capability
HOMO-LUMO Gap-Chemical reactivity and kinetic stability

Note: These values are placeholders and would be determined through quantum chemical calculations.

Computational methods are also adept at predicting spectroscopic properties, which can aid in the experimental characterization of a compound. Theoretical calculations can generate predicted infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. For catechol and its derivatives, time-dependent density functional theory (TD-DFT) has been successfully used to predict electronic absorption spectra with good agreement with experimental data.

For this compound, DFT calculations could predict the vibrational frequencies corresponding to its various functional groups, such as the carbonyl stretches of the acetate groups and the aromatic ring vibrations. Similarly, NMR chemical shifts for the different protons and carbons in the molecule can be calculated, providing a theoretical basis for interpreting experimental NMR spectra.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes. For a flexible molecule like this compound, which has rotatable bonds in its acetate side chains, MD simulations can explore the potential energy surface and identify low-energy conformations.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. This method is central to drug discovery and the study of ligand-protein interactions.

Although no specific molecular docking studies featuring this compound have been published, its structural similarity to other catechol derivatives suggests it could be investigated as a ligand for various protein targets. For example, catechols are known to interact with enzymes like catechol-O-methyltransferase (COMT).

A molecular docking study of this compound would involve placing the molecule into the binding site of a target protein and scoring the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The results would provide hypotheses about its potential biological activity and guide further experimental work. The presence of the acetate groups would likely lead to different binding modes compared to 4-methylcatechol, potentially forming different hydrogen bonds or steric interactions within the protein's active site.

Binding Affinity Estimation

The biological effects of a molecule are often initiated by its binding to a specific protein target. Estimating the binding affinity, which quantifies the strength of this interaction, is a cornerstone of computational drug design and molecular toxicology. For this compound, computational methods can predict how well it fits into the active site of a potential enzyme or receptor.

Molecular docking is a primary technique used for this purpose. In a typical docking simulation, a three-dimensional model of the target protein is used as a scaffold, and the ligand, this compound, is computationally placed into the binding site in various orientations and conformations. A scoring function then estimates the binding energy for each pose, with lower energies generally indicating a more favorable interaction.

Compared to its parent compound, 4-methylcatechol, the diacetate derivative possesses bulkier and less polar acetyl groups in place of the hydroxyl groups. This structural change would significantly influence its binding interactions. While the hydroxyl groups of 4-methylcatechol can act as hydrogen bond donors and acceptors, the ester groups of the diacetate are primarily hydrogen bond acceptors. Molecular docking studies could reveal that the steric hindrance from the acetate groups prevents the molecule from accessing binding pockets that can accommodate the smaller 4-methylcatechol.

More advanced methods, such as molecular dynamics (MD) simulations and free energy calculations (e.g., Free Energy Perturbation or Thermodynamic Integration), can provide more accurate estimations of binding affinity. These methods simulate the dynamic movements of the protein-ligand complex over time, providing a more realistic picture of the binding event.

Table 1: Computational Methods for Binding Affinity Estimation

MethodDescriptionApplication to this compound
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor.To identify potential binding modes and estimate the initial binding energy with target proteins like hydrolases.
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules over time.To assess the stability of the docked pose and observe conformational changes in the ligand and protein.
Free Energy Perturbation (FEP) Calculates the difference in free energy between two related states.To accurately compute the relative binding affinity compared to its parent compound, 4-methylcatechol.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com These models are built on the principle that the activity of a molecule is a function of its physicochemical properties. For this compound, a QSAR model could be developed to predict its activity in a specific biological assay, such as enzyme inhibition or cytotoxicity.

The first step in developing a QSAR model is to define a dataset of structurally related compounds and their experimentally measured biological activities. mdpi.com For this compound, this dataset might include other catechol esters with varying acyl chain lengths or different substituents on the benzene (B151609) ring.

Next, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

Electronic properties: such as dipole moment, partial charges, and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Steric properties: like molecular volume, surface area, and shape indices.

Hydrophobicity: often represented by the logarithm of the octanol-water partition coefficient (logP).

Topological indices: which describe the connectivity of atoms in the molecule.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to identify the descriptors that have the most significant correlation with the biological activity. tiikmpublishing.com The resulting QSAR equation can then be used to predict the activity of new, untested compounds. For instance, a QSAR study on phenolic derivatives might reveal that increased hydrophobicity and a specific electronic distribution are key to a particular biological effect. nih.govnih.gov

Table 2: Hypothetical QSAR Data for a Series of Catechol Derivatives

CompoundR1R2logPMolecular WeightPredicted Activity (IC50, µM)
4-methylcatecholHH1.40124.1450.2
1,2-Benzenediol, 4-methyl-, monoacetate COCH3H1.85166.1735.8
This compound COCH3COCH32.30208.2020.5
1,2-Benzenediol, 4-methyl-, dipropionate COCH2CH3COCH2CH33.20236.2512.1

Note: The activity values are hypothetical and for illustrative purposes only.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is an invaluable tool for investigating the detailed mechanisms of chemical reactions, including transition states and reaction energetics. rsc.org For this compound, a key reaction of interest is the hydrolysis of its ester groups to regenerate 4-methylcatechol and acetic acid. This reaction is particularly relevant for its potential biological activity, as the parent catechol is often the active form.

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, can be employed to model this hydrolysis reaction. researchgate.net These calculations can map out the entire reaction pathway, from the reactants to the products, including the high-energy transition states. rsc.org For example, in a base-catalyzed hydrolysis, the mechanism would involve the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one of the acetate groups. This leads to the formation of a tetrahedral intermediate. acs.orgnih.gov The subsequent collapse of this intermediate results in the cleavage of the ester bond and the formation of the carboxylate and the phenoxide.

Table 3: Computational Approaches for Reaction Mechanism Elucidation

Computational MethodInformation ObtainedRelevance to this compound
Density Functional Theory (DFT) Geometries of stationary points (reactants, products, transition states), reaction energies, and activation barriers.To model the hydrolysis of the acetate groups and determine the reaction's feasibility and kinetics.
Ab initio methods (e.g., MP2, CCSD(T)) Highly accurate energies for benchmarking DFT results.To refine the energy profile of the hydrolysis reaction for greater accuracy.
Continuum Solvation Models Simulates the effect of a solvent on the reaction.To understand how an aqueous biological environment would influence the hydrolysis mechanism and energetics.

Biochemical and Pharmacological Investigations in Vitro and Mechanistic Focus

Enzyme Inhibition and Modulation Studies

Carbonic Anhydrase (CA) Isoenzyme Inhibition Profiles

The parent compound, 4-methylcatechol (B155104), has been identified as an effective inhibitor of several human carbonic anhydrase (hCA) isoenzymes. tandfonline.comnih.govresearchgate.net Carbonic anhydrases are metalloenzymes that play crucial roles in various physiological processes. researchgate.net The inhibition of specific isoforms, particularly those associated with disease states like cancer (hCA IX and XII), is a significant area of research. tandfonline.comnih.govresearchgate.net

Investigations have shown that 4-methylcatechol displays a diverse inhibition profile against various hCA isoenzymes. tandfonline.comnih.gov Notably, it demonstrates potent, submicromolar inhibition of the tumor-associated transmembrane isoforms hCA IX and XII, with a high degree of selectivity over the ubiquitous cytosolic isoforms hCA I and II. tandfonline.comnih.govmdpi.com The inhibition constants (Kᵢ) for 4-methylcatechol against four key hCA isoenzymes are detailed below.

Table 1: Inhibition of Human Carbonic Anhydrase Isoenzymes by 4-Methylcatechol Data sourced from studies on the parent compound, 4-methylcatechol.

Isoenzyme Inhibition Constant (Kᵢ) in μM
hCA I 28.50
hCA II 515.98
hCA IX 0.45
hCA XII 0.58

Source: Journal of Enzyme Inhibition and Medicinal Chemistry tandfonline.comresearchgate.net

Investigation of Other Relevant Enzyme Interactions

Beyond carbonic anhydrase, 4-methylcatechol interacts with other significant enzymes. It is recognized as a suicide inhibitor of catechol 2,3-dioxygenase (C23O), an enzyme involved in the bacterial degradation of aromatic compounds. medchemexpress.com Additionally, 4-methylcatechol influences the activity of polyphenol oxidase and tyrosinase, enzymes involved in melanin (B1238610) synthesis and the browning of fruits and vegetables. thegoodscentscompany.com The interaction with these enzymes highlights the compound's potential to modulate various biological pathways.

Antioxidant and Redox Biology Research

The catechol structure is inherently associated with antioxidant properties, and 4-methylcatechol is no exception. It functions as a potent scavenger of free radicals and can help mitigate oxidative stress. nih.govnih.gov

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant capacity of 4-methylcatechol has been evaluated using standard in vitro assays. It has been shown to be a robust radical scavenger in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov The antioxidant activity is attributed to the ability of the catechol hydroxyl groups to donate hydrogen atoms, thereby neutralizing free radicals. researchgate.net While direct data for the diacetate form is not available, acetylation of phenols can sometimes alter antioxidant activity. acs.org

Table 2: Antioxidant Activity Profile of 4-Methylcatechol Data based on the parent compound, 4-methylcatechol.

Assay Activity Noted
DPPH Radical Scavenging Described as a robust radical scavenger. nih.gov
ABTS Radical Scavenging Expected to be active due to its catechol structure, a common feature of ABTS scavengers. nih.govresearchgate.netresearchgate.net

Source: Multiple scientific publications.

Mechanisms of Oxidative Stress Mitigation

The primary mechanism by which 4-methylcatechol mitigates oxidative stress is through its direct radical scavenging activity. nih.gov The presence of two adjacent hydroxyl groups on the benzene (B151609) ring allows for the formation of a stable semiquinone radical, making it an effective electron or hydrogen donor. This property enables it to suppress lipid peroxidation, a key process in cellular damage induced by oxidative stress. nih.gov Furthermore, some studies suggest that 4-methylcatechol can induce the expression of protective enzymes like heme oxygenase-1, further contributing to its ability to counteract oxidative damage in neural cells. thegoodscentscompany.com

Antimicrobial Activity Studies

While extensive research on the antimicrobial properties of 1,2-Benzenediol, 4-methyl-, diacetate or its parent compound is limited, the broader class of catechol-containing compounds is known to possess antimicrobial effects. nih.govmtu.edu The antimicrobial action of catechols can be attributed to several mechanisms, including the generation of reactive oxygen species (ROS) during their oxidation, which can be damaging to microbial cells. mtu.edu

Additionally, the acetylation of phenolic compounds has been reported in some instances to improve antimicrobial efficacy. researchgate.net This suggests a potential for this compound to exhibit antimicrobial activity. Catechol-based polymers have demonstrated the ability to kill bacteria, including strains like E. coli and S. aureus, through mechanisms that may involve membrane disruption. mtu.edu However, specific studies confirming the antimicrobial spectrum and efficacy of this compound are not currently available.

Antibacterial Efficacy Against Specific Pathogens

Direct and comprehensive studies on the antibacterial efficacy of this compound against a wide array of specific pathogens are not extensively documented. However, research into the broader class of alkyl catechol esters provides some preliminary understanding.

A study on the antibacterial activity of various acetylated and benzoylated alkyl catechols revealed that the process of acetylation generally leads to a reduction in antibacterial potency when compared to the original, non-acetylated catechol. Despite this general trend, it was noted that certain acetylated derivatives demonstrated inhibitory effects against Salmonella typhi. nih.gov

Table 1: Antibacterial Activity of Acetylated Alkyl Catechols

Compound ClassGeneral Effect of AcetylationSpecific Pathogen Inhibition
Alkyl Catechol AcetatesDecreased antibacterial activitySalmonella typhi

This table is based on general findings for acetylated alkyl catechols and not specifically on this compound, for which detailed data is not available.

Assessment of Antifungal Efficacy

There is currently no specific scientific data available in the public domain that assesses the antifungal efficacy of this compound against any specific fungal pathogens.

Mechanistic Insights into Antimicrobial Action

Due to the lack of specific studies on the antimicrobial activity of this compound, there are no mechanistic insights available regarding its mode of action against microbial pathogens.

Anti-Inflammatory Pathway Investigations

No dedicated studies investigating the anti-inflammatory pathways modulated by this compound have been found in the reviewed scientific literature. While its parent compound, 4-methylcatechol, has been investigated for anti-inflammatory effects, this data cannot be directly extrapolated to the diacetate derivative. nih.gov

Neurochemical System Modulation

Interactions with Serotonergic Systems (e.g., 5-HT)

There is no available research to suggest or detail any interactions of this compound with serotonergic systems, including 5-HT receptors.

Cholinergic System Engagement

Currently, there are no scientific findings that describe any engagement or interaction of this compound with the cholinergic system.

Investigation of Potential Anticancer Mechanisms at Cellular Level

While direct studies on the diacetate form, this compound, are limited, research into its core structure, 4-methylcatechol, provides significant insights into its potential anticancer mechanisms at the cellular level. Investigations into 4-methylcatechol reveal that its cytotoxic effects on tumor cells are a focal point of its potential anticancer activity.

A key study demonstrated that 4-methylcatechol can reduce the viability of murine tumor cells by inducing apoptosis, or programmed cell death. nih.gov This pro-apoptotic effect appears to be linked to the compound's pro-oxidant capabilities. Catechol compounds, including 4-methylcatechol, are known to have a complex balance of pro-oxidant and antioxidant actions in various in vitro systems. nih.gov The cytotoxic activity of 4-methylcatechol was significantly mitigated in the presence of catalase and reduced-form glutathione (B108866), both of which are antioxidants. nih.gov This suggests that the cell-damaging effects are mediated by oxidative stress. Further evidence for this mechanism comes from the observation that hydrogen peroxide was generated when 4-methylcatechol was incubated in the growth medium, both with and without the presence of cells. nih.gov These findings collectively indicate that 4-methylcatechol likely induces apoptosis in murine tumor cells through an extracellular pro-oxidant action, leading to cell death. nih.gov

It is important to note the context of these findings, as 4-methylcatechol, a metabolite formed in the intestinal tract, has been associated with tumor promotion in the stomachs of rats in vivo, which contrasts with its observed cytotoxic activity in vitro. nih.gov This highlights the complexity of translating in vitro findings to whole-organism effects.

Another related compound from the lichen Parmotrema tinctorum, 5-methyl-1,3-benzenediol, and its derivative also showed potent apoptotic effects against cancer cell lines. nih.gov Treatment with a purified fraction containing these compounds led to a significant reduction in cancer cell viability, with IC50 values ranging from 1.2 to 12.8 μg/ml. nih.gov The induction of apoptosis at the cellular level was confirmed by the activation of the caspase cascade and an accumulation of apoptotic cells in the Sub-G1 phase of the cell cycle. nih.gov

Table 1: In Vitro Cytotoxicity of Catechol-Related Compounds on Cancer Cells

CompoundCell Line(s)Observed EffectProposed MechanismReference
4-MethylcatecholMurine tumor cellsReduced cell viability, induced apoptosisExtracellular pro-oxidant action, generation of hydrogen peroxide nih.gov
5-Methyl-1,3-benzenediol and its derivativeMCF-7, HeLa, HepG2, K562Significant reduction in cell viability (IC50: 1.2-12.8 µg/ml)Induction of apoptosis via caspase cascade activation nih.gov

Biosynthetic Origin and Biotransformation Pathways of Related Catechols

The core structure of this compound is part of the broader family of catechols, which have diverse biosynthetic origins and are subject to various biotransformation pathways in nature.

Biosynthesis of the Catechol Ring: Microorganisms have evolved several pathways to produce catechol. In Escherichia coli, a novel biosynthetic route was discovered where a series of enzymes catalyze the transformation of a glucose metabolite into catechol. acs.org Engineered E. coli strains can synthesize catechol from glucose via intermediates like 3-dehydroshikimic acid (DHS) and protocatechuic acid (PCA). mdpi.com Similarly, Pseudomonas putida has been genetically engineered for catechol biosynthesis from lignin-derived compounds, demonstrating the ability of microorganisms to valorize complex biomass into valuable chemicals. tandfonline.com Anaerobic bacteria, such as Thauera aromatica, can metabolize catechol, suggesting a pathway that involves the promiscuity of several enzymes from other aromatic metabolism pathways. asm.org

Formation of 4-Methylcatechol through Biotransformation: 4-Methylcatechol itself is a significant metabolite in various biological systems.

From p-Cresol (B1678582): In human liver microsomes, 4-methylphenol (p-cresol) undergoes biotransformation through oxidation of its aromatic ring to form 4-methylcatechol (also referred to as 4-methyl-ortho-hydroquinone). nih.gov This process is mediated by cytochrome P450 enzymes, with CYP2D6, 2E1, and 1A2 being particularly active. nih.gov This pathway represents a bioactivation route, as the resulting catechol can be further oxidized to a reactive quinone. nih.gov p-Cresol itself is a product of aromatic amino acid metabolism by intestinal microflora.

From Rutin (B1680289): In dairy cows, the dietary flavonoid rutin is degraded by rumen microflora. nih.gov The stepwise degradation proceeds from rutin to quercetin, then to 3,4-dihydroxyphenylacetic acid (DHPAA), and finally, through decarboxylation, to 4-methylcatechol. nih.gov This makes 4-methylcatechol a dominant bioavailable metabolite from rutin in these animals. nih.gov

From Tyrosine: The degradation of the amino acid tyrosine by various anaerobic bacteria can lead to the production of p-cresol, which can then be converted to 4-methylcatechol. nih.gov

These pathways illustrate that while the catechol moiety can be synthesized de novo from simple precursors like glucose in microorganisms, substituted catechols like 4-methylcatechol often arise from the biotransformation of other compounds present in the diet or produced by metabolic activities. acs.orgnih.govnih.gov

Table 2: Biosynthesis and Biotransformation Pathways Leading to Catechols

Final ProductPrecursor(s)Organism/SystemKey Transformation Step(s)Reference
CatecholGlucoseEngineered Escherichia coliConversion of glucose metabolite via enzymes acs.orgmdpi.com
CatecholLignin-derived monomersEngineered Pseudomonas putidaMetabolism of lignin (B12514952) monomers tandfonline.com
4-Methylcatechol4-Methylphenol (p-Cresol)Human liver microsomesAromatic oxidation via Cytochrome P450 enzymes nih.gov
4-MethylcatecholRutinRumen microflora (Dairy Cow)Degradation to DHPAA, followed by decarboxylation nih.gov
4-MethylcatecholTyrosineIntestinal/Rumen bacteriaMetabolism to p-cresol, then oxidation nih.gov

Design and Synthesis of Derivatives and Analogues

Modification of Acetate (B1210297) Groups for Enhanced Properties

The acetate groups of 1,2-Benzenediol, 4-methyl-, diacetate are prime targets for chemical modification to modulate properties such as solubility, stability, and bioactivity. While direct studies on the modification of the acetate moieties of this specific compound are not extensively documented, related research on similar catechol-containing molecules provides a foundational understanding of potential synthetic strategies and their outcomes.

One common modification involves the hydrolysis of the acetate esters to yield the parent catechol, 4-methylcatechol (B155104). This transformation can be a crucial step in prodrug strategies or for subsequent derivatization at the hydroxyl groups. The reverse reaction, the esterification of 4-methylcatechol, is the fundamental synthesis route to the title compound and can be adapted to introduce a variety of acyl groups.

A study on the synthesis of 4-methylcatechol dimethylacetate, a close analogue, highlights the Williamson ether synthesis as a viable method for modifying the core structure. researchgate.net In this process, 4-methylcatechol is reacted with an alpha-haloacetate, such as methyl bromoacetate, in the presence of a base and a catalyst like potassium iodide, to yield the corresponding di-ether-acetate. researchgate.net This methodology can be extrapolated to introduce a wide array of ester functionalities, thereby altering the lipophilicity and electronic properties of the molecule.

Table 1: Synthetic Strategies for Modification of Acetate-Related Groups

Strategy Reagents and Conditions Potential Outcome on Properties
Hydrolysis Acid or base catalysis (e.g., HCl, NaOH) Increased hydrophilicity, potential for further derivatization at hydroxyl groups.
Transesterification Alcohol, acid or base catalyst Introduction of different alkyl or aryl groups to the ester, modifying steric and electronic character.
Williamson Ether Synthesis Analogue Alkyl or aryl haloacetate, base (e.g., K2CO3), catalyst (e.g., KI) Formation of ether-acetate derivatives with altered flexibility and polarity. researchgate.net

| Acylation with Diverse Acyl Halides/Anhydrides | Acyl chloride or anhydride (B1165640), base (e.g., pyridine) | Introduction of a wide range of ester groups, including those with functional moieties for further conjugation. |

These modifications are instrumental in fine-tuning the molecule for specific applications. For instance, increasing the length of the alkyl chain in the ester group can enhance lipid solubility, which may be advantageous for crossing biological membranes. Conversely, introducing polar functional groups can increase water solubility.

Introduction of Substituents on the Benzene (B151609) Ring

Introducing new substituents onto the benzene ring of this compound opens up a vast chemical space for developing novel analogues. The position and electronic nature of these substituents can profoundly influence the molecule's reactivity and biological interactions. The existing methyl and diacetate groups on the ring direct the position of incoming electrophiles, primarily to the vacant positions on the aromatic ring.

The synthesis of such derivatives typically starts from a substituted catechol precursor. For example, methods for preparing 4-methylcatechol itself include the reaction of p-cresol (B1678582) with methanol (B129727) and magnesium to form magnesium p-cresylate, which is then converted to 3-methylsalicylaldehyde and subsequently oxidized to 4-methylcatechol. patsnap.com Another route involves the chloromethylation, reduction, and demethylation of o-phthalylene dimethyl ether. google.com By starting with appropriately substituted precursors, a variety of analogues can be synthesized.

Research on the enzymatic conversion of C4-substituted catechols by catechol-1,2-dioxygenase has shown that substituents at this position significantly affect the rate of reaction. nih.gov For instance, the rate of conversion decreases with increasing electron-withdrawing character of the substituent. nih.gov This highlights the sensitivity of the catechol system to electronic perturbations on the ring.

Table 2: Examples of Substituted Catechol Derivatives and Their Synthesis Precursors

Target Derivative of this compound Potential Precursor Synthetic Approach Highlight
4-Ethyl-1,2-benzenediol, diacetate 4-Ethylcatechol Starting from 4-ethylphenol, similar synthetic routes to those for 4-methylcatechol can be employed.
4-Chloro-1,2-benzenediol, diacetate 4-Chlorocatechol Synthesized from 4-chlorophenol (B41353) through various hydroxylation methods.

The introduction of different functional groups can serve various purposes. For example, a nitro group can act as a precursor for an amino group via reduction, which can then be used for further functionalization. Halogen substituents can modulate the electronic properties of the ring and may participate in further cross-coupling reactions to build more complex structures.

Stereoselective Synthesis of Chiral Analogues

A modular approach to the catalytic stereoselective synthesis of chiral 1,2-diols has been developed, which could be adapted for the synthesis of chiral catechol precursors. nih.govnih.gov This often involves the asymmetric dihydroxylation of a corresponding alkene or the stereoselective reduction of a diketone. For instance, a prochiral substituted cyclohexene (B86901) could undergo asymmetric dihydroxylation to yield a chiral cyclohexanediol, which could then be aromatized to a chiral catechol derivative.

Another strategy involves the use of chiral catalysts in reactions that create stereocenters. For example, chelation-controlled reduction of a β-alkoxy ketone containing a competing β'-oxygen functionality has been shown to stereoselectively form syn-1,3-diols, a principle that could be extended to the synthesis of chiral precursors for catechol analogues. researchgate.net

Table 3: Potential Strategies for Stereoselective Synthesis of Chiral Analogues

Strategy Key Transformation Potential Chiral Precursor
Asymmetric Dihydroxylation Sharpless Asymmetric Dihydroxylation of an alkene A substituted styrene (B11656) derivative could be dihydroxylated to a chiral phenylethanediol.
Asymmetric Hydrogenation Noyori Asymmetric Hydrogenation of a ketone A substituted α-hydroxyacetophenone could be reduced to a chiral diol.
Enzymatic Resolution Lipase-catalyzed acylation of a racemic diol Racemic substituted catechol derivatives could be resolved to yield enantiopure forms.

| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule | Derivatization of chiral natural products like tartaric acid or sugars. |

The synthesis of optically pure derivatives is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.

Comprehensive Structure-Activity Relationship (SAR) Analysis of Novel Derivatives

A comprehensive Structure-Activity Relationship (SAR) analysis is crucial for understanding how chemical structure correlates with biological activity and for guiding the rational design of more potent and selective derivatives. While a specific SAR study for this compound derivatives is not extensively detailed, SAR studies on related substituted catechols and other aromatic compounds provide valuable insights.

Studies on the antiproliferative activity of catechol derivatives of safrole have shown that the nature and position of substituents on the catechol ring significantly impact cytotoxicity against cancer cell lines. nih.gov For example, the presence of a nitro group was found to enhance the antiproliferative effects. nih.gov

In a quantitative structure-activity relationship (QSAR) study on the enzymatic cleavage of substituted catechols, it was found that the electronic effects of the substituents, as described by their Hammett constants, correlated well with the kinetic parameters of the reaction. nih.gov Specifically, electron-withdrawing substituents were found to stabilize the monoanionic form of the catechol, which influenced the binding and reaction with the enzyme. nih.gov

Further SAR studies on dithiolethiones, which also contain a core aromatic structure, have demonstrated that electronic properties influence their activity as glutathione (B108866) inducers. researchgate.net

Table 4: General Structure-Activity Relationship Trends for Substituted Catechol Analogues

Structural Modification General Effect on Activity Rationale/Example
Introduction of Electron-Withdrawing Groups (e.g., -NO2, -Cl) Can either increase or decrease activity depending on the target. In some enzymatic reactions, these groups can decrease the rate of conversion. nih.gov In other contexts, they can enhance biological effects like antiproliferative activity. nih.gov
Introduction of Electron-Donating Groups (e.g., -alkyl) Generally increases the electron density of the ring, which can enhance reactivity towards electrophiles. 4-Methylcatechol is more readily oxidized than unsubstituted catechol in some systems.
Modification of the Hydroxyl/Acetate Groups Significantly alters solubility, bioavailability, and interaction with targets. Conversion to the diacetate form increases lipophilicity compared to the parent catechol.

| Introduction of Bulky Substituents | Can introduce steric hindrance, affecting binding to target sites. | The introduction of a tert-butyl group can significantly alter the interaction with enzymes compared to a methyl group. |

The systematic exploration of these structural modifications, coupled with robust biological testing, is essential for elucidating the SAR of this compound derivatives and for the development of novel compounds with desired therapeutic properties.

The Versatility of this compound in Material and Chemical Synthesis

The compound this compound, also known as 4-methylcatechol diacetate, is a derivative of 4-methylcatechol. In organic synthesis, the acetylation of functional groups like the hydroxyls in catechols is a common strategy. This conversion to an ester serves as a protective measure, rendering the sensitive catechol moiety less susceptible to oxidation and other unwanted side reactions. The acetate groups can typically be removed under controlled conditions to regenerate the active catechol, making the diacetate a valuable and stabilized intermediate for various applications.

Applications in Advanced Materials and Chemical Intermediates

While many applications are reported for its parent compound, 4-methylcatechol (B155104), the diacetate derivative serves as a crucial, stabilized precursor in numerous synthetic pathways. Its utility spans fine chemicals, pharmaceuticals, agrochemicals, and polymer science.

The precursor to the diacetate, 4-methylcatechol, is a significant intermediate in the synthesis of fine chemicals, particularly in the fragrance industry. google.comvihitadrugs.comgoogle.comgoogle.com A notable example is its use in producing the apple-shaped spice fragrance. google.comgoogle.com

A related, though structurally distinct, intermediate, 4-methylcatechol dimethylacetate, is pivotal in the multi-step synthesis of Calone 1951®, a compound prized for its intense "watermelon ketone" scent. researchgate.netvihitadrugs.comresearchgate.net The synthesis involves a Williamson reaction followed by Dieckmann condensation and hydrolysis-decarboxylation. researchgate.net In this context, 1,2-Benzenediol, 4-methyl-, diacetate can be appreciated as a stable, protected form of the catechol nucleus, a common structural motif in complex organic molecules. The use of such protected derivatives is a fundamental strategy to ensure high yields and prevent side reactions in multi-step syntheses.

Application Area Precursor Compound Synthesized Product Significance
Fragrance Industry4-MethylcatecholApple-shaped spicesProduction of fine chemical fragrances. google.comgoogle.com
Fragrance Industry4-Methylcatechol DimethylacetateCalone 1951® (Watermelon Ketone)Key intermediate for a commercially significant fragrance. researchgate.netvihitadrugs.comresearchgate.net

4-Methylcatechol and its esters are recognized for their potential in developing pharmaceutically active compounds. google.com The parent compound is a known intermediate for synthesizing antibacterial and antioxidant agents. google.com Furthermore, esters of 4-methylcatechol are noted for therapeutic properties, including anti-inflammatory effects and activity as scavengers of peroxyl and superoxide (B77818) anion radicals. vihitadrugs.comvihitadrugs.com

The diacetate form, this compound, can be considered a pro-drug. In this form, the molecule is less active but more stable. Upon administration, metabolic processes such as hydrolysis could release the active 4-methylcatechol, allowing it to exert its therapeutic effects. This approach can improve the stability and bioavailability of the active agent.

In the field of agricultural science, 4-methylcatechol serves as a vital building block. It is classified as an important intermediate for the synthesis of various agrochemicals, including pesticides. google.comgoogle.com The synthesis of complex agrochemical molecules often requires multiple steps where sensitive functional groups must be protected.

The use of this compound in these synthetic routes provides a key advantage. By protecting the hydroxyl groups as acetates, chemists can prevent undesired oxidation or reactions while modifying other parts of the molecule. This ensures greater control over the synthesis, leading to higher purity and yield of the final agrochemical product. The acetate (B1210297) groups can be readily removed in a later step to reveal the intended functionality.

In polymer science, 4-methylcatechol is utilized as a highly effective polymerization inhibitor. google.comgoogle.com Its function is to terminate radical chain reactions, thereby controlling or preventing the polymerization process. This role is crucial for the storage and handling of reactive monomers.

As a diacetate, the compound would be inert as an inhibitor because the radical-scavenging phenolic hydroxyl groups are blocked. However, it can function as a latent or "pro-inhibitor." It could be added to a system where, under specific triggers like heat or moisture leading to hydrolysis, the active 4-methylcatechol is released, initiating the inhibition process on demand. This allows for temporal control over polymerization.

The antioxidant properties of 4-methylcatechol make it a valuable additive for materials like coatings and plastics. google.com In this capacity, it functions as a stabilizer, protecting the material from degradation caused by oxidation. Catechols are known for their ability to intercept free radicals, which are often generated by exposure to UV light and are responsible for the breakdown of polymer chains.

This compound can be employed as a stabilized form of this antioxidant. The diacetate is less reactive and more compatible with the manufacturing process of plastics and coatings. Over time, or when exposed to environmental factors, it can slowly hydrolyze to release the active 4-methylcatechol, providing long-lasting protection against degradation and enhancing the durability of the final product.

Application Area Function of 4-Methylcatechol Role of this compound
Polymer ScienceHigh-efficiency polymerization inhibitor. google.comgoogle.comLatent inhibitor, releasing the active compound upon de-acetylation.
Coatings & PlasticsAntioxidant and stabilizer. google.comStabilized pro-additive for long-term protection.

Environmental Fate and Occurrence Studies

Natural Occurrence and Distribution in Biological Systems

There is currently no scientific evidence to suggest the natural occurrence of 1,2-Benzenediol, 4-methyl-, diacetate in any biological systems. Searches of scientific literature and chemical databases have not yielded any reports of its isolation from plants, animals, or microorganisms. While its precursor, 4-methylcatechol (B155104), has been identified in various natural sources, the diacetylated form has not been documented as a naturally occurring compound.

Biotransformation and Degradation Pathways in Environmental Matrices

Detailed information on the biotransformation and degradation pathways of this compound in environmental matrices such as soil, water, or sediment is not available in the current scientific literature. Studies on the environmental fate of similar compounds suggest that ester linkages, such as those in the diacetate, could be susceptible to hydrolysis by microbial esterases, which would yield 4-methylcatechol and acetic acid. However, no specific studies have been conducted to confirm this pathway for this compound.

Contribution to Natural Product Chemistry

The compound this compound is not recognized as a contributor to natural product chemistry. It is not listed as a known constituent of any natural product or as an intermediate in the biosynthesis of natural compounds. Its existence is primarily documented in chemical catalogs and databases as a synthetic compound.

Environmental Monitoring and Assessment Methodologies

There are no established or published methodologies specifically for the environmental monitoring and assessment of this compound. The development of such methods would likely involve techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), which are commonly used for the detection of organic compounds in environmental samples. However, without a documented need for monitoring, specific methods for this compound have not been developed or validated.

Future Research Directions and Interdisciplinary Prospects

Development of Green Chemistry Approaches for Synthesis

The synthesis of 1,2-Benzenediol, 4-methyl-, diacetate has been achieved through methods such as the Williamson ether synthesis, where the yield can be significantly enhanced by using a potassium iodide (KI) catalyst. researchgate.netresearchgate.net Another approach involves the reaction of 4-methylcatechol (B155104) with dimethylacetyl chloride. While effective, these methods may not fully align with the principles of green chemistry, which emphasize the use of environmentally benign solvents, reduced energy consumption, and the avoidance of hazardous reagents. matanginicollege.ac.in

Future research in this area should focus on developing more sustainable synthetic routes. Potential green chemistry approaches could include:

Enzymatic and Biocatalytic Methods: Exploring the use of enzymes, such as lipases or esterases, to catalyze the acetylation of 4-methylcatechol. Biocatalysis often proceeds under mild conditions (neutral pH, room temperature) and in aqueous media, significantly reducing the environmental impact. nih.govnih.gov The direct biocatalytic synthesis of functionalized catechols from aromatic precursors using recombinant organisms like Escherichia coli has been demonstrated for other catechol derivatives and could be adapted for this compound. researchgate.net

Electrochemical Synthesis: Green electrochemical methods have been successfully employed for the one-pot synthesis of other catechol derivatives. sci-hub.se This approach can minimize the use of reagents and often utilizes aqueous solutions, making it an attractive avenue for the synthesis of this compound.

A comparison of potential synthetic approaches is presented in Table 1.

Table 1: Comparison of Synthetic Approaches for this compound

Synthesis Method Potential Advantages Key Research Focus
Catalyzed Williamson Ether Synthesis High yield (up to 95.4%) researchgate.net Optimization of catalyst and solvent to reduce environmental impact.
Enzymatic Acetylation High selectivity, mild reaction conditions, use of renewable catalysts. nih.gov Screening for suitable enzymes, reaction optimization, and enzyme immobilization for reuse.
Electrochemical Synthesis Reduced reagent use, potential for one-pot synthesis, use of aqueous media. sci-hub.se Development of selective electrodes and optimization of electrochemical conditions.

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved energy efficiency. researchgate.net | Optimization of microwave parameters and solvent choice for efficient and safe synthesis. |

Integration of Omics Technologies in Biological Studies

The biological activities of the precursor, 4-methylcatechol, are well-documented and include antiplatelet and antioxidant effects. medchemexpress.comnih.gov However, the biological fate and effects of this compound remain largely uninvestigated. Omics technologies offer a powerful toolkit to elucidate its biological interactions at a systemic level.

Future research should aim to integrate the following omics approaches:

Metabolomics: Investigating the metabolic fate of this compound in biological systems. Liquid chromatography-mass spectrometry (LC-MS) based metabolomics can be used to identify and quantify the compound and its metabolites in plasma, urine, and tissues, as has been done for its precursor, 4-methylcatechol. nih.govumn.edu This would provide insights into its bioavailability, and biotransformation.

Transcriptomics: Analyzing changes in gene expression in cells or tissues exposed to the compound. This can help to identify the molecular pathways modulated by this compound and reveal its mechanism of action.

Pharmacogenomics: Studying how genetic variations, such as in the catechol-O-methyltransferase (COMT) gene, influence the metabolism and response to this compound. nih.govnih.gov This could lead to a better understanding of individual differences in its efficacy and potential for personalized medicine applications.

High-Throughput Screening for Novel Biological Activities

The structural similarity of this compound to other biologically active catechols suggests it may possess a range of interesting pharmacological properties. High-throughput screening (HTS) provides an efficient means to explore its biological activity profile against a wide array of targets. nih.gov

Future research should employ HTS to screen for novel activities, including but not limited to:

Antioxidant Capacity: Utilizing assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ORAC (Oxygen Radical Absorbance Capacity) assays to quantify its antioxidant potential. bioassaysys.comnih.gov

Enzyme Inhibition: Screening against a panel of enzymes, such as cyclooxygenases, lipoxygenases, or catechol 2,3-dioxygenase, for which the precursor 4-methylcatechol is a known inhibitor. medchemexpress.com

Genotoxicity and Cytotoxicity: Employing HTS genotoxicity assays, such as the ATAD5-luciferase assay, to assess its potential to induce DNA damage and to identify any selective cytotoxicity against cancer cell lines. pnas.org

A summary of potential HTS assays is provided in Table 2.

Table 2: Potential High-Throughput Screening Assays for this compound

Assay Type Biological Activity Principle
DPPH Assay Antioxidant Measures the ability of the compound to scavenge the stable DPPH radical. bioassaysys.com
ORAC Assay Antioxidant Measures the inhibition of peroxyl radical-induced oxidation. nih.gov
Enzyme Inhibition Assays Anti-inflammatory, etc. Measures the inhibition of specific enzymes like cyclooxygenase or lipoxygenase.
ATAD5-Luciferase Assay Genotoxicity Detects genotoxic compounds by monitoring the increase in ATAD5 protein levels. pnas.org

| Cell Viability Assays | Cytotoxicity | Assesses the effect of the compound on the viability of various cell lines. |

Advanced Characterization Techniques for Complex Matrices

The detection and quantification of this compound in complex matrices such as biological fluids, environmental samples, or functional materials are crucial for understanding its fate, transport, and function. While standard analytical techniques like HPLC, IR, and NMR have been used for its basic characterization, more advanced methods are needed for detailed analysis in complex environments. researchgate.netresearchgate.net

Future research should focus on the application of advanced characterization techniques:

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and selective technique can be developed for the trace-level detection and quantification of the compound and its metabolites in biological and environmental samples.

High-Resolution Mass Spectrometry (HRMS): Can be used for the unambiguous identification of unknown metabolites and degradation products in complex matrices.

Advanced NMR Spectroscopy: Techniques such as 2D NMR (HSQC, HMBC) can provide detailed structural information of the compound and its interaction products within a complex mixture. nih.gov

Hyphenated Chromatographic Techniques: Coupling gas or liquid chromatography with various detectors (e.g., flame ionization, electron capture, or mass spectrometry) can provide comprehensive characterization of the compound in diverse samples.

Collaborative Research Across Chemistry, Biology, and Materials Science

The unique properties of the catechol moiety make it a versatile platform for interdisciplinary research. core.ac.ukresearchgate.net The diacetate derivative, with its altered solubility and reactivity, opens up new possibilities for collaborative projects spanning chemistry, biology, and materials science.

Future interdisciplinary research prospects include:

Development of Bioactive Materials: Integrating this compound into polymer backbones to create new materials. researchgate.net These materials could be designed for controlled release of the bioactive 4-methylcatechol upon hydrolysis of the acetate (B1210297) groups, finding applications in drug delivery, tissue engineering, and functional coatings. nih.govnih.gov

Mussel-Inspired Adhesives and Coatings: The catechol group is known for its strong adhesive properties, as seen in mussel adhesive proteins. sci-hub.senih.gov Research could explore the use of this compound as a precursor for developing novel underwater adhesives and antifouling coatings. The diacetate form may offer advantages in processing and handling before being converted to the active catechol form in situ.

Smart Materials: The redox activity of the catechol group could be harnessed to create stimuli-responsive materials. mdpi.com For example, materials that change their properties (e.g., color, adhesion, or drug release) in response to changes in pH or redox potential could be developed.

This interdisciplinary approach will be crucial for unlocking the full potential of this compound and translating fundamental research into practical applications.

Q & A

Basic: What are the established synthetic pathways for 1,2-Benzenediol, 4-methyl-, diacetate, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves acetylation of 4-methylcatechol (1,2-Benzenediol, 4-methyl-) using acetic anhydride or acetyl chloride. Catalysts like sulfuric acid or pyridine are employed to enhance reaction efficiency. Key steps include:

  • Protection of hydroxyl groups : Acetylation under anhydrous conditions to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the diacetate .
  • Optimization : Variables such as temperature (60–80°C), molar ratios (1:2.5 catechol:acetic anhydride), and reaction time (4–6 hours) are critical. Orthogonal design (e.g., Taguchi method) can systematically optimize yields .

Basic: Which analytical techniques are most reliable for characterizing purity and structural integrity?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often include methanol/water gradients .
  • NMR : 1^1H and 13^13C NMR to confirm esterification (e.g., acetyl proton peaks at δ 2.3–2.5 ppm) and aromatic substitution patterns .
  • FT-IR : Absorption bands at ~1760 cm1^{-1} (ester C=O) and absence of broad O-H stretches (~3200 cm1^{-1}) confirm successful acetylation .

Advanced: How can factorial design improve the optimization of diacetate synthesis?

Methodological Answer:
A 2k^k factorial design evaluates factors like temperature, catalyst concentration, and solvent polarity. For example:

  • Variables : Temperature (60°C vs. 80°C), catalyst (H2_2SO4_4 vs. pyridine), and molar ratio (1:2 vs. 1:3).
  • Response Surface Methodology (RSM) : Models interactions between variables to predict maximum yield. ANOVA identifies statistically significant factors .
  • Case Study : A study on similar esters achieved 95% yield by optimizing time and temperature via central composite design .

Advanced: What mechanistic insights exist for the acetylation of 4-methylcatechol?

Methodological Answer:

  • Kinetic Studies : Pseudo-first-order kinetics are observed, with rate constants dependent on catalyst protonation. Pyridine acts as a base to neutralize HCl byproducts, shifting equilibrium .
  • Computational Modeling : Density Functional Theory (DFT) simulations reveal transition states where acetyl groups preferentially attack the para-hydroxyl group due to steric and electronic effects .

Basic: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : Decomposition above 150°C (TGA analysis). Store at 0–6°C in amber vials to prevent hydrolysis .
  • pH Sensitivity : Susceptible to base-catalyzed ester hydrolysis (pH > 9). Buffered solutions (pH 4–6) in methanol/water are recommended for long-term storage .

Advanced: What interactions occur between this compound and biological macromolecules?

Methodological Answer:

  • Spectrophotometric Assays : Competitive binding studies with bovine serum albumin (BSA) using fluorescence quenching to determine binding constants (e.g., Stern-Volmer plots) .
  • Metal Chelation : The acetylated derivative shows reduced metal-binding affinity compared to catechol, as confirmed by UV-Vis titration with Fe3+^{3+} .

Advanced: How can conflicting data on reaction yields be resolved?

Methodological Answer:

  • Side Reactions : Trace moisture or impurities in 4-methylcatechol (e.g., quinones) may reduce yields. Karl Fischer titration ensures anhydrous conditions .
  • Analytical Cross-Validation : Compare HPLC purity data with 1^1H NMR integration ratios to identify unaccounted byproducts .

Advanced: What role does this compound play in polymer or material science applications?

Methodological Answer:

  • Monomer for Polyesters : Copolymerization with diacids (e.g., terephthalic acid) via melt polycondensation. Gel Permeation Chromatography (GPC) monitors molecular weight distribution .
  • Solubility Studies : Hansen solubility parameters predict compatibility with solvents like THF or chloroform, critical for film casting .

Basic: How is environmental degradation assessed for this compound?

Methodological Answer:

  • Hydrolysis Studies : Monitor ester cleavage in aqueous buffers (pH 2–12) via HPLC. Half-life calculations at 25°C inform environmental persistence .
  • Photodegradation : UV irradiation (λ = 254 nm) in sunlight simulators identifies breakdown products (e.g., 4-methylcatechol) .

Advanced: What computational tools predict the reactivity of 1,2-Benzenediol derivatives?

Methodological Answer:

  • DFT Calculations : Gaussian software models electron density maps to predict sites for electrophilic substitution (e.g., nitration or halogenation) .
  • Molecular Dynamics (MD) : Simulates solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction trajectories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.